molecular formula C13H12FNO B1336161 1-[2-(4-Fluorophenoxy)phenyl]methanamine CAS No. 869945-30-2

1-[2-(4-Fluorophenoxy)phenyl]methanamine

Cat. No. B1336161
M. Wt: 217.24 g/mol
InChI Key: FCOKAHQJFXLPJJ-UHFFFAOYSA-N
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Description

1-[2-(4-Fluorophenoxy)phenyl]methanamine, also known as FPM, is a chemical compound with the molecular formula C13H12FNO and a molecular weight of 217.24 g/mol . It has gained attention in the scientific community due to its potential applications in various fields of research and industry.


Molecular Structure Analysis

The InChI code for 1-[2-(4-Fluorophenoxy)phenyl]methanamine is 1S/C13H12FNO/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-8H,9,15H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

1-[2-(4-Fluorophenoxy)phenyl]methanamine has a density of 1.2±0.1 g/cm3 and a boiling point of 306.2±32.0 °C at 760 mmHg . It is a liquid at normal temperatures .

Scientific Research Applications

Serotonin/Noradrenaline Reuptake Inhibition

  • A study by Whitlock et al. (2008) introduces a series of 1-(2-phenoxyphenyl)methanamines, showing selective dual serotonin and noradrenaline reuptake pharmacology. These compounds possess in vitro metabolic stability and selectivity, highlighting their potential in neuropsychiatric disorder treatments (Whitlock, Blagg, & Fish, 2008).

Catalytic Applications

  • Roffe et al. (2016) synthesized derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine, leading to the formation of unsymmetrical NCN′ pincer palladacycles. These compounds showed good activity and selectivity in catalytic applications where the palladacycle remained in the Pd(II) state (Roffe et al., 2016).

Antidepressant-like Activity

  • Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were designed as "biased agonists" of serotonin 5-HT1A receptors by Sniecikowska et al. (2019). These compounds demonstrated high 5-HT1A receptor affinity and robust antidepressant-like activity (Sniecikowska et al., 2019).

Crystal Structure Analysis

  • Xu Liang (2009) synthesized a compound related to 1-[2-(4-Fluorophenoxy)phenyl]methanamine, providing insights into its crystal structure and stability. This work contributes to a deeper understanding of the molecular structure of such compounds (Liang, 2009).

Polymer Science

  • Sabbaghian et al. (2015) developed novel poly(keto ether ether amide)s using a new diamine containing keto and ether groups derived from 1-[2-(4-Fluorophenoxy)phenyl]methanamine. These polymers showed high thermal stability and enhanced solubility, indicating potential applications in advanced material science (Sabbaghian et al., 2015).

Photocytotoxicity in Cancer Treatment

  • Basu et al. (2015) studied Iron(III) complexes of pyridoxal Schiff bases, including derivatives of 1-[2-(4-Fluorophenoxy)phenyl]methanamine, for their uptake in cancer cells and remarkable photocytotoxicity. This suggests potential applications in targeted cancer therapies (Basu, Pant, Hussain, Kondaiah, & Chakravarty, 2015).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

[2-(4-fluorophenoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOKAHQJFXLPJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393881
Record name 1-[2-(4-fluorophenoxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Fluorophenoxy)phenyl]methanamine

CAS RN

869945-30-2
Record name 2-(4-Fluorophenoxy)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869945-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(4-fluorophenoxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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